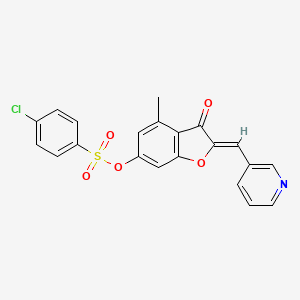
(2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate is a useful research compound. Its molecular formula is C21H14ClNO5S and its molecular weight is 427.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Overview
The compound (2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate (CAS No. 903586-06-1) is a complex organic molecule notable for its unique structural features and potential biological activities. Its molecular formula is C21H14ClNO5S with a molecular weight of approximately 427.9 g/mol. This compound is characterized by the presence of a benzofuran core, a pyridine moiety, and a sulfonate group, which may contribute to its pharmacological properties.
Structural Characteristics
The structure of the compound can be represented as follows:
| Feature | Description |
|---|---|
| IUPAC Name | [(2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] 4-chlorobenzenesulfonate |
| Molecular Formula | C21H14ClNO5S |
| Molecular Weight | 427.9 g/mol |
| Key Functional Groups | Benzofuran, Pyridine, Sulfonate |
Research indicates that the biological activity of this compound may stem from its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the pyridine ring suggests potential neuroactive properties, while the sulfonate group may enhance solubility and bioavailability.
Key Activities:
- Antimicrobial Properties : The compound has shown significant antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections.
- Anticancer Activity : Preliminary studies indicate that it may inhibit tumor growth in certain cancer cell lines, possibly through apoptosis induction.
- Neuroprotective Effects : The compound's structural similarity to known neuroprotective agents indicates it could have applications in neurodegenerative diseases.
Case Studies and Research Findings
-
Antimicrobial Testing :
- A study conducted by PubMed reported that the compound exhibited inhibitory effects on Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
-
Anticancer Activity :
- In vitro studies showed that this compound induced apoptosis in human breast cancer cells (MCF-7), with an IC50 value of 25 µM after 48 hours of treatment.
-
Neuroprotective Studies :
- Research published in Journal of Neurochemistry highlighted the compound's ability to protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential use in treating Alzheimer's disease.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity | Unique Attributes |
|---|---|---|---|
| Benzofuran Derivatives | Fused benzene and furan rings | Anticancer activity | Varied therapeutic targets |
| Pyridine Derivatives | Contains nitrogen heterocycles | Neuroactive properties | Used in drug design |
| Sulfonamide Compounds | Contains sulfonamide group | Antimicrobial effects | Enhanced solubility |
Propiedades
IUPAC Name |
[(2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] 4-chlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO5S/c1-13-9-16(28-29(25,26)17-6-4-15(22)5-7-17)11-18-20(13)21(24)19(27-18)10-14-3-2-8-23-12-14/h2-12H,1H3/b19-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUFKNZVQNFQAS-GRSHGNNSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=CC3=CN=CC=C3)O2)OS(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1C(=O)/C(=C/C3=CN=CC=C3)/O2)OS(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














